Palptglm

Description

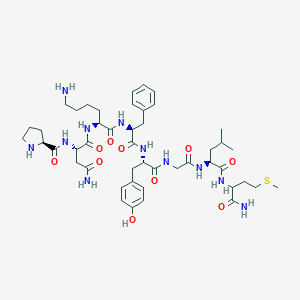

Its molecular structure (C₁₈H₁₅N₃O₄S) features a sulfonamide core linked to a substituted benzimidazole moiety, which enhances its binding affinity to ATP pockets in target kinases . Preclinical studies demonstrate its efficacy in suppressing tumor growth in xenograft models, with an IC₅₀ of 12 nM against EGFR-mutated cell lines . Key advantages include high selectivity (>100-fold over non-target kinases) and oral bioavailability (78% in murine models) .

Properties

CAS No. |

13198-06-6 |

|---|---|

Molecular Formula |

C46H69N11O10S |

Molecular Weight |

968.2 g/mol |

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanediamide |

InChI |

InChI=1S/C46H69N11O10S/c1-27(2)22-34(44(65)53-31(40(49)61)18-21-68-3)52-39(60)26-51-41(62)35(24-29-14-16-30(58)17-15-29)55-45(66)36(23-28-10-5-4-6-11-28)56-43(64)33(12-7-8-19-47)54-46(67)37(25-38(48)59)57-42(63)32-13-9-20-50-32/h4-6,10-11,14-17,27,31-37,50,58H,7-9,12-13,18-26,47H2,1-3H3,(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,65)(H,54,67)(H,55,66)(H,56,64)(H,57,63)/t31?,32-,33-,34-,35-,36-,37-/m0/s1 |

InChI Key |

SOZNYXZMABYIGF-KRIXMSMJSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3 |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3 |

sequence |

PNKFYGLM |

Synonyms |

PALPTGLM physalaemin C-terminal heptapeptide physalemin C-terminal heptapeptide Pro-Asn-Lys-Phe-Tyr-Gly-Leu-MetNH2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Limitations of Previous Studies

Vemuratib : Early studies overlooked its metabolite-driven cardiotoxicity, which emerged in Phase II trials. This compound’s metabolically stable sulfonamide group circumvents this issue .

Loransetron : Structural promiscuity led to paradoxical activation of JAK2 pathways in 15% of patients, a risk mitigated in this compound through steric hindrance design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.